N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide
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Description
N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide, also known as DM-1, is a small molecule drug candidate that has been developed as an anticancer agent. This compound belongs to the class of tubulin inhibitors, which are drugs that disrupt the microtubule network in cells and prevent cell division. DM-1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Antioxidant Properties
N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide and related compounds have been explored in the context of synthesizing new derivatives with potential antioxidant properties. For example, research has demonstrated the synthesis of compounds incorporating the 3,4-dimethoxybenzyl moiety with antioxidant abilities assessed through various assays, indicating that certain derivatives exhibit significant free-radical scavenging ability (Hussain, 2016).
Protective Groups in Synthesis
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of complex molecules. This strategy facilitates the smooth removal of the protecting group under specific conditions, enhancing the yield and purity of the desired products (Grunder-Klotz & Ehrhardt, 1991).
Molecular Docking Studies
Research into compounds with the 3,4-dimethoxybenzylidene moiety includes molecular docking studies to predict their interactions with biological targets. For instance, docking studies have been conducted to understand the binding interactions of such compounds with various receptors, providing insights into potential inhibitory actions against specific proteins (Nayak & Poojary, 2019).
Antimicrobial and Antifungal Activities
Some derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide have been investigated for their antimicrobial and antifungal activities. Studies show that specific derivatives exhibit good antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mickevičienė et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide has shown promise for applications in optical devices. Such compounds have been analyzed for their third-order nonlinear optical properties, indicating their potential utility in optical limiters and switches (Naseema et al., 2010).
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-4-7-17(12-15)21-11-5-8-20(24)23-22-14-16-9-10-18(25-2)19(13-16)26-3/h4,6-7,9-10,12-14,21H,5,8,11H2,1-3H3,(H,23,24)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXHAPOFCXPJOZ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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